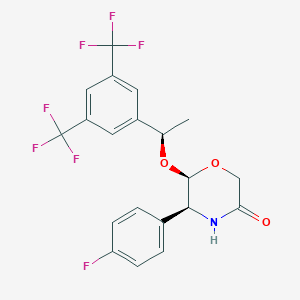

SCH 58053

説明

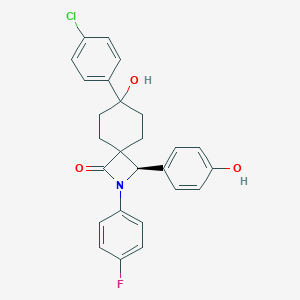

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a useful research compound. Its molecular formula is C26H23ClFNO3 and its molecular weight is 451.9 g/mol. The purity is usually 95%.

The exact mass of the compound (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

コレステロール吸収阻害

SCH 58053は、コレステロール吸収の強力な阻害剤として同定されています . マウスで実施された研究では、this compoundを含む低コレステロール食を与えたマウスでは、コレステロール吸収が46%減少することがわかりました . これは、this compoundが、高コレステロールに関連する状態の治療に潜在的に使用できることを示唆しています。

糞便中中性ステロール排泄量の増加

コレステロール吸収の減少に加えて、this compoundの使用は、糞便中中性ステロール排泄量の67%増加にもつながりました . これは、コレステロールレベルの低下が有益な状態の管理に役立つ可能性があります。

胆汁脂質組成の変化なし

コレステロール吸収と糞便中中性ステロール排泄量の変動にもかかわらず、マウスの胆汁脂質組成、胆汁酸合成、プールサイズ、およびプール組成は変化しませんでした . これは、this compoundが脂質代謝のこれらの側面に悪影響を与えないことを示唆しています。

アテローム性動脈硬化症の治療における潜在的な用途

LDLコレステロール(LDL-C)の血漿レベルの上昇は、アテローム性動脈硬化症の発症の主要な危険因子です . This compoundがコレステロール吸収を阻害し、糞便中中性ステロール排泄量を増加させることができることを考えると、アテローム性動脈硬化症の治療に潜在的に使用できる可能性があります。

作用機序

Target of Action

SCH 58053, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a potent inhibitor of cholesterol absorption . The primary targets of this compound are the proteins involved in the absorption of cholesterol in the intestine .

Mode of Action

This compound inhibits cholesterol absorption by interacting with these proteins and disrupting the uptake of luminal sterol across the microvillus membrane . This interaction results in a decrease in the absorption of cholesterol and an increase in fecal neutral sterol excretion .

Biochemical Pathways

The inhibition of cholesterol absorption by this compound affects the cholesterol metabolism pathway . It reduces the concentration of low-density lipoprotein-cholesterol (LDL-C), a major determinant of plasma LDL-C concentrations .

Pharmacokinetics

The pharmacokinetics of this compound are consistent with extensive glucuronidation and enterohepatic recirculation . The primary metabolic pathway for this compound is by glucuronidation of the 4-hydroxyphenyl group . Approximately 78% of the administered dose is excreted in feces and 11% in urine .

Result of Action

The result of this compound’s action is a significant reduction in cholesterol absorption, leading to lower hepatic and biliary cholesterol concentrations . This can potentially lead to a decrease in the risk of developing atherosclerosis and other cardiovascular diseases associated with high LDL-C levels .

Action Environment

The action of this compound is influenced by the dietary cholesterol content. When the dietary cholesterol content is increased, animals given this compound manifested lower hepatic and biliary cholesterol concentrations than their untreated controls . This suggests that the efficacy of this compound can be influenced by dietary factors.

生化学分析

Biochemical Properties

Sch 58053 has been identified as a potent inhibitor of cholesterol absorption . It interacts with various biomolecules, including enzymes and proteins involved in cholesterol metabolism . The nature of these interactions involves the disruption of cholesterol absorption, which is not mediated via changes in either the size or composition of the intestinal bile acid pool, or the level of mRNA expression of proteins that facilitate cholesterol efflux from the enterocyte .

Cellular Effects

In cellular processes, this compound has been observed to reduce cholesterol absorption by 46% and increase fecal neutral sterol excretion by 67% . It does not significantly alter biliary lipid composition, bile acid synthesis, pool size, or pool composition .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cholesterol absorption . This is achieved not through changes in the expression of mRNA for proteins such as ABCA1, ABCG5, or ABCG8 in the enterocyte, but rather through the disruption of the uptake of luminal sterol across the microvillus membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . The compound has been observed to maintain its stability and effectiveness over time, with no significant degradation observed .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits cholesterol absorption, while at higher doses, it does not appear to cause any toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol absorption . It interacts with enzymes and cofactors involved in this pathway, and its presence can affect metabolic flux and metabolite levels .

Transport and Distribution

Preliminary studies suggest that the compound may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Current studies are focused on identifying any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

特性

IUPAC Name |

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZUDTYEZMUJDW-GMUMFXLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433297 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-53-5 | |

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for Sch 58053 in inhibiting cholesterol absorption?

A1: While the precise mechanism remains unclear, research suggests that this compound does not exert its effects by:

- Altering the size or composition of the bile acid pool in the intestine. []

- Changing the expression levels of mRNA for proteins involved in cholesterol efflux from enterocytes, such as ABCA1, ABCG5, or ABCG8. []

Q2: How does the activity of this compound differ from other cholesterol-lowering drugs, particularly statins?

A2: this compound specifically targets intestinal cholesterol absorption. In contrast, statins primarily work by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This targeted action of this compound could potentially offer advantages in terms of side effect profiles and efficacy in specific patient populations.

Q3: What have animal studies revealed about the efficacy and safety of this compound?

A3: In studies using mice fed a high-cholesterol diet, this compound effectively reduced cholesterol absorption and increased fecal neutral sterol excretion. [] Importantly, it did not significantly alter biliary lipid composition or bile acid synthesis. [] These findings suggest a favorable safety profile and efficacy in reducing cholesterol levels. Further research, including clinical trials, is necessary to confirm these findings in humans and assess long-term safety.

Q4: Does this compound show rapid action in inhibiting cholesterol absorption?

A4: Yes, research indicates that this compound exhibits a rapid onset of action. In a study using lymph-fistula rats, a single intraduodenal administration of this compound significantly inhibited lymphatic cholesterol transport within one hour of administration. [] This rapid action makes it a promising candidate for further development as a cholesterol-lowering agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)